4-Iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an iodine atom at the 4-position, two isopropyl groups at the 1 and 3 positions, and a vinyl group at the 5-position. These structural features impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 4-Iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole typically involves a multi-step process. One common method includes the radical addition followed by intramolecular cyclization to form the pyrazole skeleton . The reaction conditions are generally mild, with a wide tolerance for different functional groups. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
4-Iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other groups using reagents such as organometallic compounds.
Oxidation and Reduction: The vinyl group at the 5-position can undergo oxidation to form epoxides or reduction to form alkanes.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include iodine, ammonium hydroxide, and various organometallic reagents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
4-Iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole can be compared with other similar compounds, such as:
4-Iodo-1,3,5-trimethyl-1H-pyrazole: This compound has three methyl groups instead of isopropyl and vinyl groups, leading to different chemical properties.
3-Iodo-1H-pyrazole: Lacks the isopropyl and vinyl groups, making it less sterically hindered and more reactive in certain reactions.
3,5-Dimethyl-4-iodo-1H-pyrazole: Similar to the first compound but with two methyl groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H17IN2 |
---|---|
Molekulargewicht |
304.17 g/mol |
IUPAC-Name |
5-ethenyl-4-iodo-1,3-di(propan-2-yl)pyrazole |
InChI |
InChI=1S/C11H17IN2/c1-6-9-10(12)11(7(2)3)13-14(9)8(4)5/h6-8H,1H2,2-5H3 |
InChI-Schlüssel |
GQEPNGIEOQKDMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN(C(=C1I)C=C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.